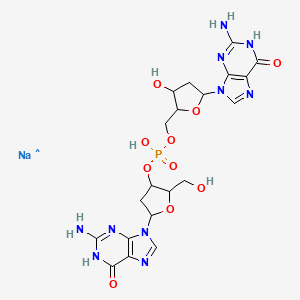
2,7-Dichloroquinazolin-4(3H)-one
Overview
Description
2,7-Dichloroquinazolin-4(3H)-one is a chemical compound . It is a type of quinazoline derivative .
Synthesis Analysis
A number of pre-designed C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine were synthesized for the first time using Palladium catalyzed suzuki reactions in microwave with a ligand X-PHOS . A key intermediate 7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine (7) was synthesized and treated with 20 different boronic acids to give 20 derivatives in good to excellent yields .Molecular Structure Analysis
The molecular formula of 2,7-Dichloroquinazolin-4(3H)-one is C8H3Cl2FN2O and its molecular weight is 233.03 .Relevant Papers One relevant paper is "Synthesis, Characterization and Antibacterial Activity of Some Novel C-7-Substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine Derivatives" . This paper discusses the synthesis of a number of pre-designed C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine for the first time using Palladium catalyzed suzuki reactions in microwave with a ligand X-PHOS . A key intermediate 7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine (7) was synthesized and treated with 20 different boronic acids to give 20 derivatives in good to excellent yields . All these compounds were tested for their antibacterial properties against four strains of bacterial microorganisms including two gram-positive and two gram-negative species .
Scientific Research Applications
1. Malaria Treatment
2-Aminoquinazolin-4(3H)-ones, closely related to 2,7-Dichloroquinazolin-4(3H)-one, have been identified as novel inhibitors of malaria digestive vacuole plasmepsins. These compounds show promising activity against Plasmodium falciparum, suggesting potential for future development as antimalarial agents (Rasina et al., 2016).
2. Anticancer Activity
Novel 2,3-dihydroquinazolin-4(1H)-ones exhibit moderate to good anticancer activities. These compounds were evaluated for their anticancer properties at the National Cancer Institute, demonstrating their potential in cancer treatment (Kamble et al., 2017).
3. Efficient Synthesis Methods
A palladium-catalyzed tandem reaction has been developed for the synthesis of 2-heteroquinazolin-4(3H)-ones, including 2,7-Dichloroquinazolin-4(3H)-one, providing an efficient and practical method for producing these compounds in good yields (Zeng & Alper, 2010).
4. Green Chemistry Approaches
Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones, related to 2,7-Dichloroquinazolin-4(3H)-one, has been achieved using ionic liquids or ionic liquid-water without additional catalysts. This method emphasizes sustainable and environmentally friendly chemical processes (Chen et al., 2007).
5. Anti-inflammatory and Antimicrobial Activities
Some novel 2-methylquinazolin-4(3H)-one derivatives show promising anti-inflammatory and antimicrobial activities, indicating potential uses in treating various infections and inflammatory conditions (Keche & Kamble, 2014).
6. Treatment for Coronavirus
2-Aminoquinazolin-4(3H)-one derivatives have demonstrated inhibitory effects on SARS-CoV-2 and MERS-CoV, showing potential as treatments for these coronaviruses (Lee et al., 2021).
properties
IUPAC Name |
2,7-dichloro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEGBAASRUTYQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545845 | |
| Record name | 2,7-Dichloroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dichloroquinazolin-4(3H)-one | |
CAS RN |
20197-96-0 | |
| Record name | 2,7-Dichloro-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20197-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dichloroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dichloroquinazolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-Methoxyphenyl)piperazinyl]-3,5,6,7,8-pentahydroquinazolin-4-one](/img/structure/B1497131.png)

![Benzoic acid, 5-[[4-(acetylamino)phenyl]azo]-2-hydroxy-, monosodium salt](/img/structure/B1497134.png)
![Tripotassium;disodium;5-amino-3-[[5-[(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1497135.png)
![2-Naphthalenol, 1-[(2-hydroxy-3,5-dinitrophenyl)azo]-](/img/structure/B1497140.png)


![Azanium;bis[[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1497145.png)

![2-(5-Chloro-2-fluorophenyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1497148.png)
![2-Methyl-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1497154.png)
![Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B1497157.png)

